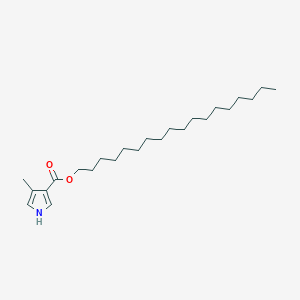
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound known for its unique structure and properties. It is an ester derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to the ester functionality, and a methyl group at the 4-position of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of 4-methyl-1H-pyrrole-3-carboxylic acid with octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
Wissenschaftliche Forschungsanwendungen
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, often involves this compound.
Industry: It is used in the development of specialty chemicals, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: A simpler ester derivative of pyrrole with a methyl group instead of an octadecyl group.
Octadecyl 1H-pyrrole-3-carboxylate: Similar to Octadecyl 4-methyl-1H-pyrrole-3-carboxylate but lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: The parent acid form of the compound without the esterification.
Uniqueness
This compound is unique due to the combination of its long alkyl chain and the methyl-substituted pyrrole ring. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which are not present in simpler pyrrole derivatives.
Eigenschaften
CAS-Nummer |
106176-10-7 |
|---|---|
Molekularformel |
C24H43NO2 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
octadecyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-24(26)23-21-25-20-22(23)2/h20-21,25H,3-19H2,1-2H3 |
InChI-Schlüssel |
YWSJIAURYAEVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CNC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


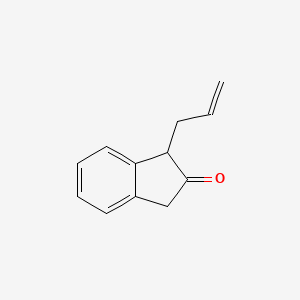
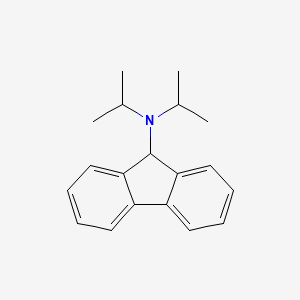
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
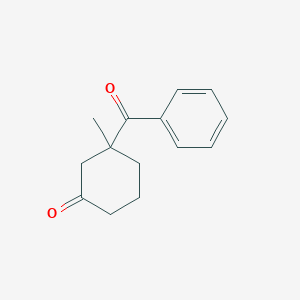
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
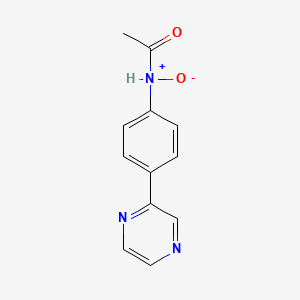

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
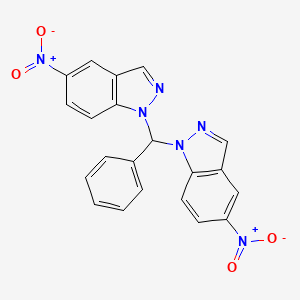
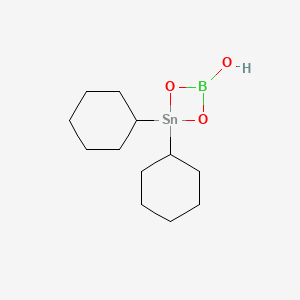
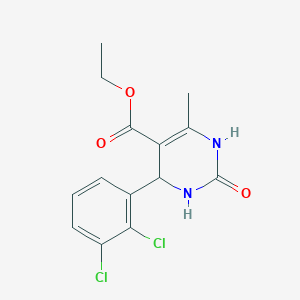
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
